Thieno[3,2-d]pyrimidin-6-ylmethanamine

Thienopyrimidine isomers Physicochemical properties Procurement specification

This 6-aminomethyl thienopyrimidine building block is the sole entry point for synthesizing potent kinase inhibitors such as the PI3K/mTOR clinical candidate GDC-0980 and JAK1-selective compounds (IC₅₀ 0.022 μM). The 6-positional isomer is critical; substitution with the 7-yl analogue (CAS 871013-29-5) disrupts essential hydrogen-bond networks, compromising SAR and invalidating synthetic outcomes. Its primary amine handle enables rapid amide coupling or reductive amination for focused library generation against EGFR and tubulin targets. Verified positional isomerism ensures reproducible, low-nanomolar activity in cancer models.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
Cat. No. B12978801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidin-6-ylmethanamine
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESC1=C(SC2=CN=CN=C21)CN
InChIInChI=1S/C7H7N3S/c8-2-5-1-6-7(11-5)3-9-4-10-6/h1,3-4H,2,8H2
InChIKeyJLHQNCRBSOTDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-d]pyrimidin-6-ylmethanamine – Core Scaffold Identity and Baseline Properties for Informed Procurement


Thieno[3,2-d]pyrimidin-6-ylmethanamine (CAS 1510704‑22‑9) is a bicyclic heteroaromatic building block consisting of a thiophene ring fused to a pyrimidine ring, bearing a primary aminomethyl substituent exclusively at the 6‑position of the pyrimidine moiety [1]. Its molecular formula is C₇H₇N₃S with a molecular weight of 165.22 g mol⁻¹, and its computed topological polar surface area is 80 Ų [1]. The compound serves as a versatile intermediate for introducing the thieno[3,2‑d]pyrimidine scaffold into larger pharmacologically active molecules, particularly kinase inhibitors that require specific substitution at the 6‑position for optimal target engagement [2].

Why Generic Substitution of Thieno[3,2-d]pyrimidin-6-ylmethanamine Is Scientifically Unreliable


Thienopyrimidine isomers bearing the methanamine group at different positions (e.g., the 7‑yl isomer, CAS 871013‑29‑5) are chemically distinct entities that cannot be interchanged without compromising synthetic outcomes or biological activity. The 6‑position of the thieno[3,2‑d]pyrimidine core is uniquely involved in key interactions with kinase ATP‑binding pockets, as demonstrated by the dual EGFR/tubulin inhibitor series where substitution at C‑6 was essential for low‑nanomolar antiproliferative activity [1]. Moreover, the 6‑aminomethyl handle is critical for constructing advanced clinical candidates such as GDC‑0980 (apitolisib), a dual PI3K/mTOR inhibitor that specifically requires a C‑6 methylene‑linked piperazine moiety for optimal potency and selectivity [2]. Generic replacement with a 7‑ylmethanamine analog would alter the spatial orientation of the amine, disrupt key hydrogen‑bond networks, and compromise the structure–activity relationships that have been meticulously validated in medicinal chemistry programs.

Product‑Specific Quantitative Evidence: Thieno[3,2-d]pyrimidin-6-ylmethanamine vs. Closest Analogs


Positional Isomerism: 6‑yl vs. 7‑yl Methanamine – Structural and Physicochemical Identity Confirmation

Thieno[3,2-d]pyrimidin-6-ylmethanamine (CAS 1510704‑22‑9) and its 7‑yl isomer (CAS 871013‑29‑5) share the same molecular formula (C₇H₇N₃S) and molecular weight (165.22 g mol⁻¹) but differ in the position of the aminomethyl group, resulting in distinct InChI keys and SMILES strings [1][2]. Although computed XLogP3‑AA (0.2) and topological polar surface area (80 Ų) are identical, the spatial orientation of the primary amine differs: in the 6‑yl isomer the amine projects from the pyrimidine ring, whereas in the 7‑yl isomer it projects from the thiophene ring. This positional difference alters the vector of hydrogen‑bond donation and the geometry of any downstream conjugate, making precise isomer verification essential for reproducible synthesis.

Thienopyrimidine isomers Physicochemical properties Procurement specification

Synthetic Utility: The 6‑Aminomethyl Group as a Critical Handle for PI3K/mTOR Clinical Candidates

The 6‑ylmethanamine motif is the cornerstone for constructing the dual PI3K/mTOR inhibitor GDC‑0980 (apitolisib), a clinical‑stage oncology candidate. The synthesis of GDC‑0980 proceeds via a 6‑(piperazin‑1‑ylmethyl)thieno[3,2‑d]pyrimidine intermediate, which is accessed directly from a 6‑ylmethanamine precursor [1]. In contrast, the 7‑yl isomer cannot be used to generate the same regioisomer because the amine attachment point is on the thiophene ring, leading to a structurally non‑superimposable intermediate that lacks validated biological activity. GDC‑0980 demonstrates IC₅₀ values of 5 nM (PI3Kα), 27 nM (PI3Kβ), 7 nM (PI3Kδ), and 14 nM (PI3Kγ) in cell‑free assays , representing a quantifiable benchmark that is unattainable with isomers lacking the 6‑aminomethyl connectivity.

PI3K inhibitor mTOR inhibitor GDC-0980 Apitolisib Medicinal chemistry

Biological Activity Benchmark: 6‑Substituted Thieno[3,2‑d]pyrimidines Exhibit Low‑Nanomolar Dual EGFR/Tubulin Inhibition

A focused series of 6‑aryl/heteroaryl‑4‑(3′,4′,5′‑trimethoxyanilino)thieno[3,2‑d]pyrimidine derivatives was systematically evaluated for dual EGFR kinase and tubulin polymerization inhibition. The most potent member, compound 6g (bearing a p‑tolyl substituent exclusively at the 6‑position), inhibited tubulin assembly with an IC₅₀ of 0.71 μM and EGFR kinase activity with an IC₅₀ of 30 nM [1]. This dual‑target pharmacological profile is contingent upon specific 6‑position substitution, as demonstrated by the steep SAR gradient observed when the 6‑aryl group is varied. The unsubstituted 6‑ylmethanamine serves as the synthetic precursor for these 6‑aryl derivatives, enabling the rapid generation of focused libraries for anticancer lead optimization [1].

EGFR kinase inhibitor Tubulin polymerization inhibitor Antiproliferative Dual-target

Kinase Selectivity: 6‑Modified Thieno[3,2‑d]pyrimidines Achieve High JAK1 Selectivity Over JAK2/JAK3

A scaffold morphing strategy applied to thieno[3,2‑d]pyrimidine derivatives yielded compound 46, a JAK1 inhibitor with an IC₅₀ of 0.022 μM and 4‑fold higher enzymatic activity against JAK1 than the reference compound AZD4205 (9) [1]. Compound 46 and its analog 25 displayed over 5‑fold enhancement in antiproliferative activity on non‑small cell lung cancer (NSCLC) cells relative to 9, accompanied by significant inhibition of JAK1‑STAT signaling [1]. Importantly, the selectivity profile for JAK1 over JAK2 and JAK3 was superior to that of AZD4205, demonstrating that subtle modifications at the thieno[3,2‑d]pyrimidine core—including the 6‑position—can finely tune kinome selectivity. The 6‑ylmethanamine building block provides a modular handle for introducing the diversity elements that drive this selectivity.

JAK1 inhibitor Kinase selectivity Non‑small cell lung cancer Scaffold morphing

Commercial Availability and Purity Specification of Closest Analogs

The 7‑yl isomer (CAS 871013‑29‑5) is commercially available with a minimum purity specification of 95% from authorized distributors . While directly comparable advertised purity data for the 6‑yl isomer (CAS 1510704‑22‑9) from non‑excluded vendors is currently limited in public repositories, the 6‑yl isomer is nevertheless listed in authoritative databases such as PubChem and ChemSrc, confirming its identity and existence as a distinct chemical entity [1]. The scarcity of easily accessible, high‑purity 6‑ylmethanamine on the open market, combined with its critical role in constructing pharmacologically validated kinase inhibitor scaffolds, makes its availability a key factor for medicinal chemistry groups aiming to replicate published SAR or scale‑up proprietary lead series.

Chemical procurement Purity comparison Vendor specification

High‑Impact Research and Industrial Application Scenarios for Thieno[3,2-d]pyrimidin-6-ylmethanamine


Medicinal Chemistry: Synthesis of Selective JAK1 or Dual PI3K/mTOR Inhibitors

The 6‑ylmethanamine building block is the direct entry point for synthesizing potent kinase inhibitors such as advanced JAK1‑selective compound 46 (IC₅₀ = 0.022 μM) [1] and the PI3K/mTOR clinical candidate GDC‑0980 (PI3Kα IC₅₀ = 5 nM) [2]. Researchers can leverage the primary amine for rapid amide coupling or reductive amination to build focused libraries that probe kinase selectivity and antiproliferative activity in cancer models.

Chemical Biology: EGFR/Tubulin Dual‑Target Probe Development

The established SAR of 6‑substituted thieno[3,2‑d]pyrimidines demonstrates that attaching aryl/heteroaryl groups at the 6‑position yields compounds with low‑nanomolar dual EGFR kinase and tubulin polymerization inhibitory activity (e.g., compound 6g: EGFR IC₅₀ = 30 nM, tubulin IC₅₀ = 0.71 μM) [3]. The 6‑ylmethanamine serves as the synthetic precursor for generating such chemical biology probes, enabling studies of synergistic inhibition mechanisms in oncology.

Process Chemistry: Scalable Route to PI3Kδ‑Selective Inhibitors

Patent US8293735 describes thienopyrimidine derivatives as selective PI3Kδ inhibitors, highlighting the importance of the 6‑aminomethyl group for achieving isoform selectivity [2]. Industrial process chemists can utilize the 6‑ylmethanamine building block for the kilogram‑scale synthesis of advanced intermediates, provided the positional isomer is rigorously verified to avoid costly mis‑synthesis.

Focused Library Synthesis for Anticancer SAR Exploration

The 6‑ylmethanamine scaffold allows combinatorial diversification through standard amine‑reactive chemistry. The resulting 6‑substituted analogs have shown single‑ to double‑digit nanomolar antiproliferative IC₅₀ values against a panel of cancer cell lines [3], making this building block a strategic choice for lead generation campaigns targeting kinase‑driven malignancies.

Quote Request

Request a Quote for Thieno[3,2-d]pyrimidin-6-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.